molecular formula C9H9NO4 B14504902 2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- CAS No. 62920-56-3

2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)-

Cat. No.: B14504902
CAS No.: 62920-56-3
M. Wt: 195.17 g/mol
InChI Key: IKXYMWFVMXDIIA-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- is a heterocyclic organic compound that belongs to the pyridinone family This compound is characterized by the presence of a pyridinone ring, which is a six-membered ring containing one nitrogen atom and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- can be achieved through several synthetic routes. One common method involves the acetylation of 2(1H)-pyridinone using acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. Another approach involves the use of acetyl chloride as the acetylating agent, which can be performed at room temperature with a suitable base.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced pyridinone derivatives

    Substitution: Substituted pyridinone derivatives with various functional groups

Scientific Research Applications

2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and acetyloxy groups enhance its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone: The parent compound without acetyl and acetyloxy groups.

    1-Acetyl-2(1H)-Pyridinone: A derivative with only the acetyl group attached.

    3-Acetyloxy-2(1H)-Pyridinone: A derivative with only the acetyloxy group attached.

Uniqueness

2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- is unique due to the presence of both acetyl and acetyloxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

62920-56-3

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(1-acetyl-2-oxopyridin-3-yl) acetate

InChI

InChI=1S/C9H9NO4/c1-6(11)10-5-3-4-8(9(10)13)14-7(2)12/h3-5H,1-2H3

InChI Key

IKXYMWFVMXDIIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC=C(C1=O)OC(=O)C

Origin of Product

United States

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